molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Cat. No. B152410
M. Wt: 146.15 g/mol
InChI Key: SHTJIHCOCNIHLP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde indicates that it is a pyrrole fused with a pyridine ring and possesses an aldehyde functional group at the fifth position.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those similar to 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, has been the subject of various research efforts. For instance, the synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through oxidative annulation and direct Csp3-H to C=O oxidation, starting from aryl methyl ketones, arylamines, and acetoacetate esters . Another approach involves the synthesis of pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines using a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation . Additionally, carbohydrates have been converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a reaction with primary amines and oxalic acid .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is not directly discussed in the provided papers. However, the synthesis of related compounds provides insight into the complexity and versatility of pyrrole derivatives. For example, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes demonstrates the potential for creating complex fused ring systems .

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions. Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have anion binding properties, which can be tuned through electronic switching . The reactivity of 1H-pyrrole moieties with aldehydes has been explored, leading to the formation of chiral structures and tricyclic products . These studies highlight the reactivity of the pyrrole ring and its potential in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde are not explicitly detailed in the provided papers. However, the synthesis of similar compounds, such as 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde , and the development of methods to create pyrrolo[3,4-b]pyridin-5-ones , suggest that pyrrole derivatives can exhibit a range of properties depending on their specific substituents and structural modifications. The solubility and reactivity of these compounds are of particular interest in the context of drug development and the synthesis of functional materials .

Scientific Research Applications

Hybrid Catalysts in Synthesis

"1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde" and its derivatives are pivotal in the synthesis of complex heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of these scaffolds, highlighting the adaptability and synthetic utility of pyrrolopyridine derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Versatility in Drug Discovery

The pyrrolidine ring, closely related to pyrrolopyridine structures, demonstrates wide applicability in drug discovery, attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This versatility supports the development of bioactive molecules with significant target selectivity, encompassing a range of therapeutic areas (Li Petri et al., 2021).

Catalytic Synthesis of Pyridines

Catalytic vapor phase synthesis of pyridines from acetaldehyde, formaldehyde, and ammonia using HZSM-5 as a catalyst showcases the synthetic relevance of pyridine derivatives. This process underlines the adaptability and importance of pyrrolopyridine derivatives in catalysis and material science, further emphasizing their role in the development of novel materials and chemicals (Reddy, Srinivasakannan, & Raghavan, 2012).

Bioactive Pyrimidine Derivatives

Pyrimidine derivatives, which share structural similarities with pyrrolopyridine compounds, are extensively used as optical sensors due to their ability to form both coordination and hydrogen bonds. This underscores the importance of pyrrolopyridine derivatives in developing optical sensors with significant biological and medicinal applications, highlighting their potential in sensing technologies and biological research (Jindal & Kaur, 2021).

Medicinal Chemistry and Heterocyclic Compounds

In medicinal chemistry, heterocycles that include pyrrolopyridine derivatives play a crucial role due to their varied biological activities. These compounds form the backbone of many pharmaceuticals targeting central nervous system (CNS) disorders and other diseases, demonstrating the critical role of pyrrolopyridine scaffolds in drug design and discovery (Saganuwan, 2017).

Safety And Hazards

The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJIHCOCNIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562536
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

CAS RN

130473-26-6
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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